1-Phenyl-5-(trifluoromethyl)-3H-2lambda6,1,3-benzothiadiazole 2,2-dioxide

Description

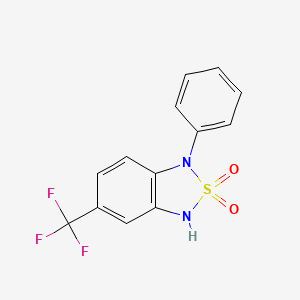

1-Phenyl-5-(trifluoromethyl)-3H-2λ⁶,1,3-benzothiadiazole 2,2-dioxide is a heterocyclic compound featuring a benzothiadiazole core substituted with a phenyl group at position 1 and a trifluoromethyl (-CF₃) group at position 3. The 2,2-dioxide moiety indicates sulfone functionalization, which enhances stability and influences electronic properties.

Properties

IUPAC Name |

1-phenyl-5-(trifluoromethyl)-3H-2λ6,1,3-benzothiadiazole 2,2-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3N2O2S/c14-13(15,16)9-6-7-12-11(8-9)17-21(19,20)18(12)10-4-2-1-3-5-10/h1-8,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRDBGKQJWQCYLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C(F)(F)F)NS2(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-5-(trifluoromethyl)-3H-2lambda6,1,3-benzothiadiazole 2,2-dioxide typically involves the following steps:

Formation of the Benzothiadiazole Core: The benzothiadiazole core can be synthesized through the cyclization of o-phenylenediamine with sulfur-containing reagents such as sulfuryl chloride or sulfur dioxide.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Phenyl Substitution: The phenyl group can be introduced through a coupling reaction, such as Suzuki or Heck coupling, using phenylboronic acid or iodobenzene.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-5-(trifluoromethyl)-3H-2lambda6,1,3-benzothiadiazole 2,2-dioxide can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the oxidation state of the sulfur atom or other parts of the molecule.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the benzothiadiazole core.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions, often in the presence of catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring or the benzothiadiazole core.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that derivatives of benzothiadiazole compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The presence of the trifluoromethyl group enhances the lipophilicity and biological activity of these compounds, making them suitable candidates for further development as anticancer agents .

Antimicrobial Properties

Compounds containing the benzothiadiazole moiety have been evaluated for their antimicrobial activity. The unique electronic properties imparted by the trifluoromethyl group contribute to enhanced interaction with microbial membranes, leading to increased efficacy against various bacterial strains .

Neuroprotective Effects

Recent studies suggest that benzothiadiazole derivatives may exhibit neuroprotective effects. They have been investigated for their potential in treating neurodegenerative diseases by modulating oxidative stress and inflammation pathways .

Materials Science Applications

Fluorescent Dyes

1-Phenyl-5-(trifluoromethyl)-3H-2lambda6,1,3-benzothiadiazole 2,2-dioxide has been utilized in the development of fluorescent dyes. These dyes are employed in various applications including bioimaging and as tracers in biological systems due to their strong fluorescence properties .

Organic Electronics

The compound's electronic properties make it a candidate for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable films and its efficient charge transport characteristics are particularly advantageous in these applications .

Environmental Applications

Environmental Sensors

Research has explored the use of benzothiadiazole derivatives as sensors for environmental pollutants. Their ability to undergo specific chemical reactions with contaminants allows for the development of sensitive detection methods for hazardous substances in water and soil samples .

Case Study 1: Anticancer Activity

A study published in 2022 investigated a series of benzothiadiazole derivatives for their anticancer properties against human cancer cell lines. The results demonstrated that modifications to the phenyl ring significantly influenced cytotoxicity levels. Compounds with trifluoromethyl substitutions showed enhanced activity compared to their non-substituted counterparts, highlighting the importance of structural modifications in drug design .

Case Study 2: Fluorescent Dyes

In another study focusing on materials science applications, researchers synthesized a series of fluorescent dyes based on benzothiadiazole structures. These dyes were tested for their photostability and fluorescence efficiency. Results indicated that the trifluoromethyl group improved both stability and brightness, making them suitable for long-term imaging applications in biological research .

Mechanism of Action

The mechanism of action of 1-Phenyl-5-(trifluoromethyl)-3H-2lambda6,1,3-benzothiadiazole 2,2-dioxide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The benzothiadiazole core can participate in various binding interactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Bentazone (3-Isopropyl-1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-dioxide)

- Structure : Shares the benzothiadiazine 2,2-dioxide core but replaces the phenyl and trifluoromethyl groups with a 3-isopropyl substituent .

- Key Differences: Substituents: Bentazone’s isopropyl group enhances hydrophobicity compared to the phenyl-CF₃ combination in the target compound. Bioactivity: Bentazone inhibits photosynthesis in weeds by binding to the D1 protein in photosystem II.

Mefluidide (N-[2,4-Dimethyl-5-[[(trifluoromethyl)sulfonyl]amino]phenyl]acetamide)

- Structure : Contains a trifluoromethylsulfonyl (-SO₂CF₃) group instead of benzothiadiazole.

- Key Differences :

Benzothiazole Derivatives from Patent Literature

The European patent EP3348550A1 describes N-(6-trifluoromethylbenzothiazole-2-yl)acetamide derivatives (e.g., compounds with methoxy or trimethoxy phenyl groups) .

- Structural Comparison :

- Core Heterocycle : Benzothiazole (sulfur and nitrogen in positions 1 and 3) vs. benzothiadiazole (two nitrogens and sulfur in positions 1, 2, and 3).

- Substituents : The patent compounds feature acetamide side chains, while the target compound lacks this functionalization.

- Bioactivity Implications : Acetamide derivatives in the patent exhibit enhanced binding to enzymatic targets (e.g., kinase inhibition), whereas the target compound’s phenyl-CF₃ groups may favor π-π stacking interactions in hydrophobic pockets .

Data Table: Key Properties of Compared Compounds

| Compound Name | Core Structure | Key Substituents | CAS Number | Applications |

|---|---|---|---|---|

| Target Compound | Benzothiadiazole | 1-Ph, 5-CF₃, 2,2-dioxide | Not Provided | Research (Potential Herbicide) |

| Bentazone | Benzothiadiazinone | 3-Isopropyl, 2,2-dioxide | 25057-89-0 | Herbicide |

| N-(6-Trifluoromethylbenzothiazole-2-yl)acetamide | Benzothiazole | 6-CF₃, 2-acetamide | Not Provided | Pharmaceutical |

| Mefluidide | Phenylacetamide | 5-SO₂CF₃, 2,4-dimethyl | 53780-34-0 | Plant Growth Regulator |

Research Findings and Mechanistic Insights

- Synthetic Routes : The target compound’s synthesis likely involves palladium-catalyzed cross-coupling (as seen in for tetrazole derivatives) to introduce the phenyl and trifluoromethyl groups .

- Trifluoromethyl Effects : The -CF₃ group increases electronegativity and metabolic stability, as observed in patent compounds where it enhances drug half-life .

- Solubility vs. Bioavailability : The target compound’s sulfone group reduces water solubility compared to Bentazone but may improve membrane permeability in hydrophobic environments .

Biological Activity

1-Phenyl-5-(trifluoromethyl)-3H-2lambda6,1,3-benzothiadiazole 2,2-dioxide is a compound of interest due to its unique structural features and potential biological activities. This article reviews the existing literature on its biological properties, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of benzothiadiazole derivatives, characterized by the presence of a benzene ring fused to a thiadiazole moiety. The trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets.

Research indicates that benzothiadiazole derivatives often exhibit their biological effects through the inhibition of specific enzymes or receptors. For instance, studies have shown that similar compounds can act as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are involved in pain modulation and inflammatory responses .

Antinociceptive Effects

Recent studies have highlighted the antinociceptive properties of benzothiadiazole derivatives. For example, compounds with trifluoromethyl substitutions have demonstrated significant pain relief in animal models without the common side effects associated with traditional analgesics .

Anti-inflammatory Properties

Benzothiadiazole derivatives have been explored for their anti-inflammatory effects. Inhibition of sEH and FAAH by these compounds can lead to reduced levels of pro-inflammatory mediators, thereby alleviating conditions such as arthritis and other inflammatory diseases .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines indicate that 1-Phenyl-5-(trifluoromethyl)-3H-2lambda6,1,3-benzothiadiazole 2,2-dioxide exhibits low toxicity at therapeutic concentrations. Specifically, studies show less than 5% toxicity towards fresh chicken blood cells, suggesting a favorable safety profile for potential therapeutic applications .

Study 1: Dual Inhibition in Pain Models

A study focused on the synthesis and evaluation of benzothiadiazole-based compounds demonstrated their effectiveness as dual sEH/FAAH inhibitors. The most potent compound showed IC50 values of 7 nM for FAAH and 9.6 nM for sEH. Behavioral tests indicated that these compounds provided pain relief comparable to traditional nonsteroidal anti-inflammatory drugs without affecting normal locomotor activity in rats .

Study 2: Live Cell Imaging

Another investigation utilized benzothiadiazole derivatives as fluorescent probes in live cell imaging assays. These probes outperformed commercially available options like DAPI in terms of cellular uptake and imaging quality, indicating potential applications in biomedical research .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.